N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine
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Overview
Description
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine typically involves the reaction of cyanogen azide with dimethylamine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . The synthetic route can be summarized as follows:
Starting Materials: Cyanogen azide and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperatures, often in the presence of a solvent.
Product Formation: The reaction yields this compound with a high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as explosives and propellants.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole and pyrazine derivatives, such as:
N,N-dimethyl-2H-tetrazol-5-amine: A related compound with similar structural features.
2,5-Bis-(2H-tetrazol-5-yl)-terephthalic acid: Another tetrazole derivative with different applications.
Uniqueness
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is unique due to its combined pyrazine and tetrazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-14(2)6-4-8-5(3-9-6)7-10-12-13-11-7/h3-4H,1-2H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESSHBTFXRZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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